2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}propanamide
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Overview
Description
2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}propanamide is a complex organic compound with a unique structure that includes a pyrazole ring, a diazepane ring, and a chlorinated amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the diazepane ring, and finally, the chlorination and amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}acetamide
- 2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}butanamide
Uniqueness
The uniqueness of 2-chloro-N-{[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methyl}propanamide lies in its specific structural features, such as the combination of the pyrazole and diazepane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN5O/c1-11(16)14(22)17-10-13-12(2)18-20(4)15(13)21-7-5-6-19(3)8-9-21/h11H,5-10H2,1-4H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNFCJDEEHASKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CNC(=O)C(C)Cl)N2CCCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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